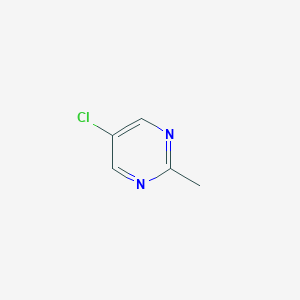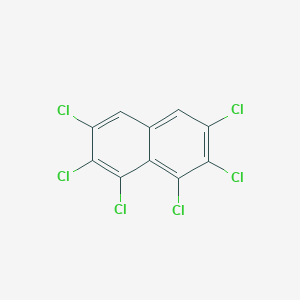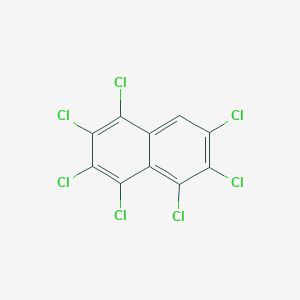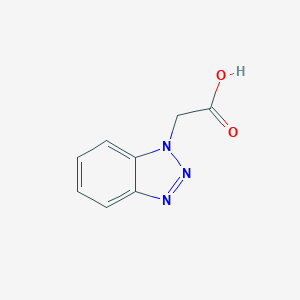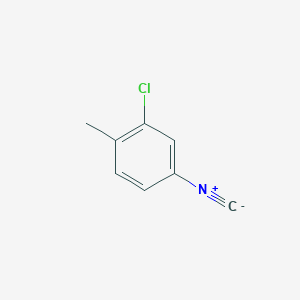
3-Chloro-4-methylphenylisocyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-methylphenylisocyanide, also known as this compound, is a useful research compound. Its molecular formula is C8H6ClN and its molecular weight is 151.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectral Analysis and Molecular Structure
- Vibrational Spectra and Ab Initio/DFT Analysis : The vibrational spectra of isocyanates including 3-chloro variants have been analyzed using Raman and infrared spectroscopy, supplemented by ab initio and density functional theory (DFT) calculations. This research provides insights into energies, optimized geometrical parameters, vibrational frequencies, and more, contributing significantly to the understanding of the molecular structure and behavior of these compounds (Doddamani et al., 2007).
Synthesis and Chemical Properties
- Synthesis of Organic Fluorophores : The synthesis of 3-formylchromones with alkyl isocyanides, including 3-Chloro-4-methylphenylisocyanide, leads to the creation of new types of organic fluorophores. These compounds exhibit strong blue emission in solution, marking a significant contribution to the field of organic electronics and photonics (Teimouri, 2011).
Surface Chemistry and Material Science
- Interfacial Bonding and Electronic Structure : The bonding and electronic structure of 4-methylphenyl isocyanide on metal surfaces have been examined, revealing insights into chemisorbed binding structures and the behavior of these compounds in different metal contexts. This knowledge is vital for material science, especially in the field of nanotechnology and surface chemistry (Youngku Sohn and White, 2008).
Photophysical and Photocatalytic Studies
- Photophysical Studies of Re(I) Tricarbonyl Complexes : Research into the photophysical properties of Re(I) tricarbonyl complexes containing 2,6-dimethylphenylisocyanide has deepened our understanding of their absorption characteristics, emission behavior, and electronic energy gaps. Such studies are crucial for the development of new materials with specific photophysical properties (J. M. Villegas et al., 2005).
- Photocatalytic Transformation Studies : The photocatalytic transformation of certain compounds on TiO2 has been studied, with this compound possibly playing a role in the reaction pathways. Understanding these processes is fundamental for environmental chemistry and the development of photocatalytic materials (A. Zertal et al., 2004).
Wirkmechanismus
Target of Action
This compound is an organic building block containing an isocyanate group , which suggests that it may interact with a variety of biological targets
Mode of Action
Isocyanates, such as 3-Chloro-4-methylphenylisocyanide, are known to react exothermically with many classes of compounds, releasing toxic gases . They can cause vigorous releases of heat when they react with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides . Some isocyanates react with water to form amines and liberate carbon dioxide .
Pharmacokinetics
The compound is a liquid at room temperature , which could influence its absorption and distribution
Result of Action
The specific molecular and cellular effects of this compound’s action are not well-documented. Given its reactivity, it could potentially cause cellular damage or death by reacting with critical cellular components. It is toxic by ingestion, inhalation, and skin absorption , suggesting that it can have harmful effects at the cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to decompose in water, releasing flammable, toxic, or corrosive gases . Therefore, the presence of water could significantly affect its stability and reactivity. Additionally, its reactivity with various substances suggests that its action and efficacy could be influenced by the presence of other chemicals in the environment.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-4-isocyano-1-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFCRNJQFXKQSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+]#[C-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374005 |
Source


|
| Record name | 3-Chloro-4-methylphenylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112675-35-1 |
Source


|
| Record name | 3-Chloro-4-methylphenylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





